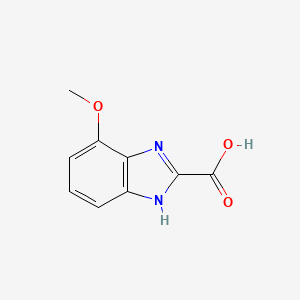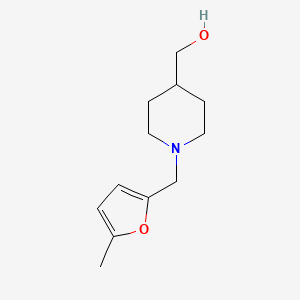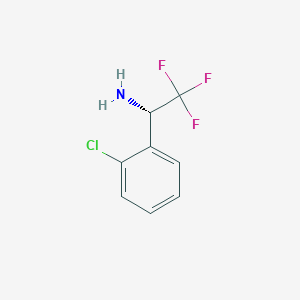
4-chloro-N,N-dimethyl-2-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.71 g/mol . This compound is characterized by the presence of a chloro group, dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide typically involves the reaction of 4-chlorobenzoic acid with dimethylamine and sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
化学反応の分析
Types of Reactions: 4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .
類似化合物との比較
- 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide
- N,N-Dimethyl-4-sulfamoylbenzamide
- 4-Chloro-N-(3-sulfamoylphenyl)benzamide
Comparison: 4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide is unique due to the position of the chloro and sulfamoyl groups on the benzamide core. This specific arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chloro group can influence the compound’s reactivity and interaction with biological targets, making it more effective in certain applications .
特性
分子式 |
C9H11ClN2O3S |
|---|---|
分子量 |
262.71 g/mol |
IUPAC名 |
4-chloro-N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-12(2)9(13)7-4-3-6(10)5-8(7)16(11,14)15/h3-5H,1-2H3,(H2,11,14,15) |
InChIキー |
ICVCGPWZXOIDJT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


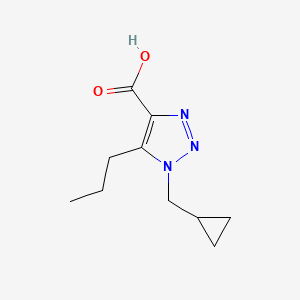
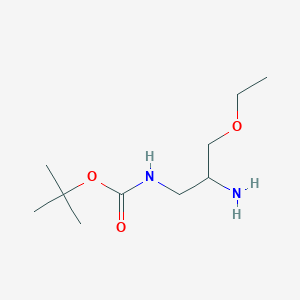
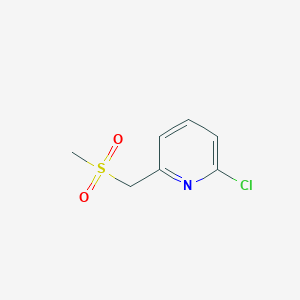
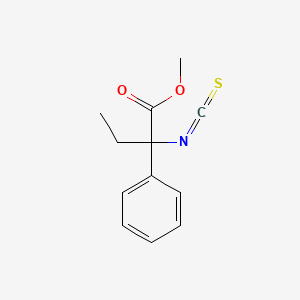
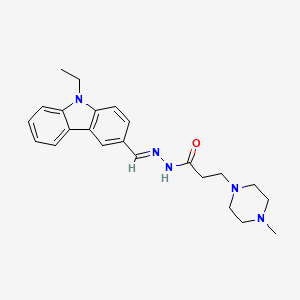
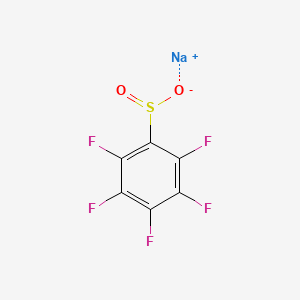
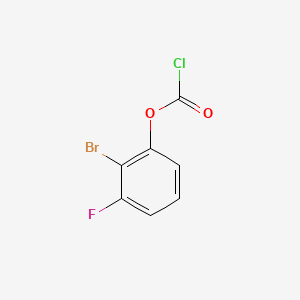
![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
